molecular formula C8H12N2O5S2 B14840199 N,N'-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide

N,N'-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide

Cat. No.: B14840199
M. Wt: 280.3 g/mol
InChI Key: CFRAFXLJTADEHG-UHFFFAOYSA-N
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Description

N,N’-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide is an organic compound with the molecular formula C8H12N2O4S2 It is characterized by the presence of a hydroxy group and two methanesulfonamide groups attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide typically involves the reaction of 4-hydroxy-1,3-phenylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for N,N’-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and sulfonamide groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide is unique due to the presence of both hydroxy and methanesulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H12N2O5S2

Molecular Weight

280.3 g/mol

IUPAC Name

N-[4-hydroxy-3-(methanesulfonamido)phenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O5S2/c1-16(12,13)9-6-3-4-8(11)7(5-6)10-17(2,14)15/h3-5,9-11H,1-2H3

InChI Key

CFRAFXLJTADEHG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)O)NS(=O)(=O)C

Origin of Product

United States

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